Methyl5-nitro-1,3-thiazole-2-carboxylate

Description

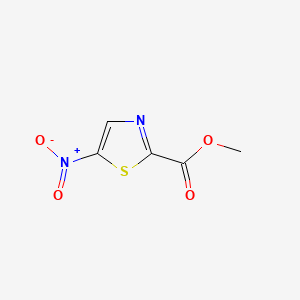

Methyl 5-nitro-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a nitro group at the 5-position and a methyl ester at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The synthesis of such derivatives often involves cyclization and nitration steps, as exemplified by the preparation of structurally related 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (62% yield via cyclization with ZnCl₂ in methanol) .

Properties

IUPAC Name |

methyl 5-nitro-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-11-5(8)4-6-2-3(12-4)7(9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSFEAYXLDUFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Alkyl 4-(Halo)-2-chloroacetoacetate with Thioacetamide

A well-documented method for synthesizing alkyl thiazole-2-carboxylates involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide, followed by cyclization and dehydration steps. This approach is adaptable to producing methyl esters of thiazole carboxylates.

- React alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile solvent.

- Employ an amine base (preferably triethylamine) in molar excess to facilitate the reaction.

- The process proceeds via cyclization to form the thiazole ring, followed by dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylate.

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile |

| Base | Triethylamine (primary, secondary, or tertiary amines possible) |

| Temperature | Ambient to mild heating |

| Molar Ratios | Thioacetamide and amine in excess relative to haloacetoacetate |

| Reaction Type | Cyclization followed by dehydration |

This method is advantageous due to its improved yields and mild reaction conditions compared to acid-catalyzed dehydration methods traditionally used in thiazole synthesis.

Nitration of Methyl 1,3-thiazole-2-carboxylate

To obtain the 5-nitro substitution, direct nitration of methyl 1,3-thiazole-2-carboxylate is a plausible route. Although specific literature on nitration of this exact compound is limited, general nitration of thiazole rings typically employs nitrating agents like nitric acid or mixed acid systems under controlled temperature to avoid ring degradation.

- Nitration is usually performed at low temperatures to prevent over-nitration or ring decomposition.

- The position of nitration (5-position) is favored due to electronic effects in the thiazole ring.

- Post-nitration purification is necessary to isolate the desired methyl 5-nitro-1,3-thiazole-2-carboxylate.

Alternative Routes via Functional Group Transformations

Another approach involves preparing 4-methyl-5-formyl-thiazole derivatives and converting them into carboxylate esters, as detailed in patented processes. For example, reduction of 4-methyl-5-hydroxymethyl-thiazole followed by oxidation and esterification steps can yield methyl thiazole carboxylates with nitro substitution introduced via subsequent nitration.

- Start from 4-methyl-5-hydroxymethyl-thiazole.

- Oxidize to 4-methyl-5-formyl-thiazole using TEMPO/sodium hypochlorite system under controlled temperature.

- Reduce and esterify to obtain methyl 4-methyl-thiazole-5-carboxylate.

- Introduce nitro group via nitration.

This multi-step approach allows for structural modifications and high purity yields but requires careful control of reaction parameters.

Comparative Analysis of Preparation Methods

Summary of Key Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or aminated thiazole derivatives.

Scientific Research Applications

Methyl 5-nitro-1,3-thiazole-2-carboxylate is a heterocyclic organic compound with a thiazole ring, containing both nitrogen and sulfur atoms, with a nitro group at the 5-position and a carboxylate group at the 2-position. Thiazoles are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

Methyl 5-nitro-1,3-thiazole-2-carboxylate serves as a scaffold for developing new antimicrobial and anticancer agents because of its biological activity. The thiazole ring system can participate in various reactions, which is essential for synthesizing derivatives that may exhibit enhanced biological activity or novel properties. Studies have shown that methyl 5-nitro-1,3-thiazole-2-carboxylate interacts with various biological targets, which is crucial for optimizing its use as a therapeutic agent.

Antimicrobial Research

Thiazole derivatives, including methyl 5-nitro-1,3-thiazole-2-carboxylate, exhibit significant antimicrobial activity. For instance, novel amino thiazoles have been produced to demonstrate activity against the Mycobacterium tuberculosis H37Rv strain . The presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity . Other studies identified a novel lead thiazole compound with potent antimicrobial activity against clinically relevant isolates of MRSA (methicillin-resistant Staphylococcus aureus) . A series of 2,5-disubstituted thiazole derivatives were evaluated for their antimicrobial activity against MRSA, VISA (vancomycin-intermediate Staphylococcus aureus), and VRSA (vancomycin-resistant Staphylococcus aureus) strains . Compound 7 was the most potent against VISA and different VRSA strains with MIC (minimum inhibitory concentration) in a range of 0.7–2.8 μg/mL compared to vancomycin (MIC 0.7→190.2 μg/mL) . The presence of a nonpolar, hydrophobic moiety at position 2 of thiazole and the ethylidenehydrazine-1-carboximidamide head group at position 5 are beneficial for the antibacterial activity of these compounds .

Anticancer Research

Methyl 5-nitro-1,3-thiazole-2-carboxylate also shows promise in anticancer research. Thiazole derivatives have been investigated for their cytotoxicity against several cancer cell lines . For example, compounds 24a and 24b showed remarkable activity against colon carcinoma HCT-15, whereas compound 24b displayed an exclusively high degree of efficacy against lung cancer NCIeH322 M, possibly due to the presence of the methoxy group (OCH3) on the quinolone ring . Additionally, analogues 25a , 25b , and 26 , exhibited remarkable effectiveness against cancer cell lines compared to the standard drugs harmine and cisplatin. The analogues 25a and 25b displayed a high degree of efficacy possibly due to substitution on the thiazole ring with 4-cholorophenyl and 2,4-dichlorophenyl groups, respectively, and in the case of compound 26 , the 2,4-dichlorophenyl group attached to thiazole-4-one .

Other Biological Activities

Apart from antimicrobial and anticancer activities, thiazole derivatives exhibit diverse biological activities. For instance, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity . Compound 1 , i.e., 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection .

Agricultural Applications

Mechanism of Action

The mechanism of action of methyl 5-nitro-1,3-thiazole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a) Nitro vs. Methyl Substitution

- Sodium 5-Methyl-1,3-Thiazole-2-Carboxylate: Unlike the nitro-substituted compound, this analog replaces the nitro group with a methyl substituent. Notably, this sodium salt variant has been discontinued, possibly due to stability or solubility challenges compared to the methyl ester .

b) Ester vs. Carbamate/Sulfonamide Groups

- Ethyl 4-(Benzylsulfanyl)-5-Phenyl-1,3-Thiazole-2-Carboxylate : The presence of a benzylsulfanyl group at the 4-position introduces steric bulk, which may hinder crystallization or biological target binding. Decarboxylation observed during its synthesis (yielding benzyl-5-phenyl-1,3-thiazol-4-ylsulfide) highlights the instability of carboxylate groups under certain conditions .

- Thiazol-5-ylmethyl Carbamate Derivatives : Complex derivatives with carbamate groups (e.g., PF 43(1) compounds) demonstrate enhanced hydrogen-bonding capacity, improving pharmacokinetic properties compared to ester analogs .

Structural Modifications

a) Fused Ring Systems

- However, this structural complexity may complicate synthesis and reduce yield .

b) Substituent Positional Effects

- 4-Chloromethyl-2-Methyl-5-Nitro-1,3-Thiazole : The chloro-methyl group at the 4-position enhances electrophilicity, making it reactive toward nucleophiles (e.g., in SN2 reactions), whereas the methyl ester in the target compound offers stability for storage and handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-nitro-1,3-thiazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of thiazole precursors with nitro-substituted intermediates. For example, analogous thiazole carboxylates are synthesized via cyclization reactions using trifluoromethyl benzaldehydes or halogenated reagents under reflux conditions . Key variables include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., acetic acid or Lewis acids). Optimization studies suggest that yields improve with controlled stoichiometry of nitro-group donors and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 5-nitro-1,3-thiazole-2-carboxylate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and nitro/carboxylate substituents. Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (using programs like SHELXL ) resolves bond angles and crystal packing. For example, bond angles in related thiazole derivatives (e.g., O–S–N ≈ 110°) confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Methyl 5-nitro-1,3-thiazole-2-carboxylate analogs?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in purity, assay protocols, or substituent positioning. Systematic approaches include:

- Purity Analysis : HPLC or TLC to confirm compound homogeneity.

- Structure-Activity Relationship (SAR) Studies : Modifying the nitro group’s position or introducing electron-withdrawing groups (e.g., CF₃) to assess activity trends .

- Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed pH, consistent cell lines) to minimize variability .

Q. What strategies optimize the regioselectivity of nitro-group introduction in thiazole carboxylates?

- Methodological Answer : Regioselectivity challenges arise due to competing electrophilic substitution pathways. Strategies include:

- Directed Metalation : Using directing groups (e.g., carboxylates) to guide nitration to the 5-position .

- Protecting Groups : Temporarily blocking reactive sites (e.g., methyl ester protection of the carboxylate) to direct nitration .

- Computational Modeling : DFT calculations to predict electrophilic attack sites based on electron density maps .

Q. How do crystallographic data inform the stability and reactivity of Methyl 5-nitro-1,3-thiazole-2-carboxylate?

- Methodological Answer : X-ray diffraction data reveal intermolecular interactions (e.g., hydrogen bonds between nitro and carboxylate groups) that stabilize the crystal lattice. For example, SHELXL-refined structures show bond lengths (C–N ≈ 1.45 Å) and torsion angles critical for predicting degradation pathways . Stability studies under humidity or thermal stress correlate with crystallographic packing efficiency .

Data-Driven Insights

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scaling up often introduces impurities due to inefficient mixing or heat transfer. Solutions include:

- Flow Chemistry : Continuous reactors for precise temperature control and reduced side products .

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) to preserve enantiopurity during nitro-group introduction .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate ester hydrolysis. Buffered solutions (pH 7.4) mimic physiological conditions, whereas acidic media (pH < 5) risk nitro-group reduction. Stability is monitored via UV-Vis spectroscopy or LC-MS over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.